N-(n-Propyl)acetamide

Catalog No.
S793608
CAS No.
5331-48-6
M.F
C5H11NO
M. Wt
101.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(n-Propyl)acetamide

CAS Number

5331-48-6

Product Name

N-(n-Propyl)acetamide

IUPAC Name

N-propylacetamide

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

InChI

InChI=1S/C5H11NO/c1-3-4-6-5(2)7/h3-4H2,1-2H3,(H,6,7)

InChI Key

IHPHPGLJYCDONF-UHFFFAOYSA-N

SMILES

CCCNC(=O)C

Canonical SMILES

CCCNC(=O)C

N-(n-Propyl)acetamide is an organic compound with the molecular formula C₅H₁₁NO and a molecular weight of approximately 101.15 g/mol. It is classified as an amide, specifically an acetamide derivative where a propyl group is attached to the nitrogen atom. The compound is also known by several other names, including N-propylacetamide and N-n-propylacetamide. Its structure can be represented as CH₃(CH₂)₂NHCOCH₃, indicating that it consists of a propyl group (C₃H₇) linked to an acetamide moiety (C₂H₅NO) .

  • Mild irritant: Amides may cause mild skin or eye irritation upon contact [].
  • Dust hazard: N-Propylacetamide in powder form may pose a dust inhalation hazard [].
Typical of amides, including hydrolysis, amidation, and substitution reactions. For instance:

  • Hydrolysis: In the presence of water and an acid or base, N-(n-Propyl)acetamide can hydrolyze to yield acetic acid and propylamine.
  • Chlorination: The compound can react with chlorine to form N-chlorinated derivatives, which are relevant in various chemical syntheses .
  • Decomposition: Under certain conditions, it can decompose into simpler compounds, such as propylamine and acetic acid .

N-(n-Propyl)acetamide exhibits biological activity that has been explored in various studies. It has been noted for its potential as a skin irritant, causing irritation upon contact . Furthermore, it may possess antimicrobial properties due to its structural similarity to other biologically active amides. Research indicates that compounds with similar structures often exhibit varying degrees of biological activity, including anti-inflammatory and analgesic effects.

Several methods exist for synthesizing N-(n-Propyl)acetamide:

  • Amidation Reaction: The most common method involves reacting n-propylamine with acetic anhydride or acetyl chloride under controlled conditions to yield N-(n-Propyl)acetamide.
  • Direct Ammonolysis: This method involves the reaction of propylamine with acetic acid in the presence of a catalyst.
  • Dehydration of Ammonium Acetate: Another approach includes dehydrating ammonium acetate in the presence of n-propylamine .

N-(n-Propyl)acetamide finds utility in various fields:

  • Solvent: It serves as a solvent in organic synthesis due to its ability to dissolve a wide range of organic compounds.
  • Plasticizer: The compound is used as a plasticizer in polymer formulations, enhancing flexibility and durability.
  • Intermediate in Synthesis: It acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Studies on the interactions of N-(n-Propyl)acetamide with other chemical entities have highlighted its role in forming complexes with metal ions and other organic molecules. These interactions are crucial for understanding its behavior in biological systems and its potential applications in drug formulation and delivery systems.

N-(n-Propyl)acetamide shares structural similarities with several other amides. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaSimilarity (%)Unique Features
N-MethylacetamideC₃H₇NO0.90Contains a methyl group instead of propyl
N,N-DimethylacetamideC₅H₁₃N0.85Has two methyl groups on nitrogen
N-(3-Aminopropyl)acetamideC₅H₁₁N₃O0.90Contains an amino group instead of a propyl group
PropionamideC₃H₇NO0.80Shorter carbon chain compared to N-(n-Propyl)acetamide

N-(n-Propyl)acetamide's unique propyl group distinguishes it from these similar compounds, potentially influencing its solubility, reactivity, and biological activity.

N-(n-Propyl)acetamide, systematically named N-propylacetamide, is a secondary aliphatic amide with the molecular formula C₅H₁₁NO and a molecular weight of 101.15 g/mol. Its structure consists of an acetamide core (CH₃CONH₂) modified by a linear propyl group (-CH₂CH₂CH₃) bonded to the nitrogen atom. Key identifiers include:

  • CAS Registry Numbers: 5331-48-6 (primary isomer), 2437-98-1 (N-phenyl-N-propyl variant).
  • SMILES: CCCNC(=O)C.
  • InChIKey: IHPHPGLJYCDONF-UHFFFAOYSA-N.

The compound belongs to the acetamide homologs, distinguished by its alkyl substituent. Alternative names include N-propylethanamide and ALY (an obsolete synonym).

Historical Context in Amide Chemistry

N-(n-Propyl)acetamide emerged as part of broader advancements in amide chemistry during the 19th and 20th centuries. The foundational work of Justus von Liebig and Friedrich Wöhler on isomerism (e.g., cyanic acid vs. fulminic acid) provided critical insights into structural variations within amides. The development of coupling reagents like dicyclohexylcarbodiimide (DCC) in the 1950s enabled efficient synthesis of secondary amides, including N-alkyl derivatives like N-(n-Propyl)acetamide. Its study paralleled the rise of spectroscopic techniques in the mid-20th century, which clarified amide resonance and hydrogen-bonding dynamics.

Position Within Homologous Acetamide Series

N-(n-Propyl)acetamide occupies a middle position in the homologous series of N-alkylacetamides. Comparative data reveal trends in physical properties with increasing alkyl chain length:

PropertyN-MethylacetamideN-EthylacetamideN-(n-Propyl)acetamideN-Butylacetamide
Molecular Weight (g/mol)73.1487.12101.15115.17
Boiling Point (°C)206–208221–223235–237252–254
Solubility in WaterHighModerateLowVery Low

The propyl derivative exhibits reduced polarity compared to shorter-chain analogs, impacting solubility and dielectric properties.

Structural Significance in Organic Chemistry

The planar amide group in N-(n-Propyl)acetamide participates in resonance stabilization, with partial double-bond character between the carbonyl carbon and nitrogen (C–N bond length: ~1.34 Å). This resonance restricts rotation, favoring a trans configuration about the C–N axis. The propyl group introduces steric effects that influence conformational flexibility and intermolecular interactions, such as:

  • Hydrogen bonding: The N–H group acts as a donor, while the carbonyl oxygen serves as an acceptor.
  • Van der Waals interactions: The hydrophobic propyl chain affects solubility in polar solvents.

These structural features make N-(n-Propyl)acetamide a model compound for studying solvent effects on amide reactivity and polymer backbone dynamics.

XLogP3

0.4

UNII

1R1223GH74

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

5331-48-6

Wikipedia

N-propylacetamide

Dates

Modify: 2023-08-15

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